Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

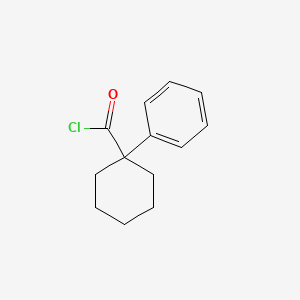

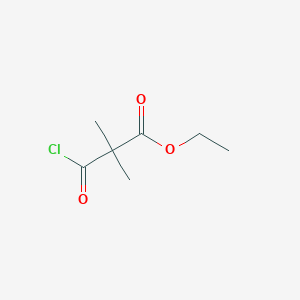

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate is a chemical compound with the molecular formula C7H11ClO3 . It has a molecular weight of 178.62 g/mol . This compound is typically stored in an inert atmosphere and under -20°C .

Molecular Structure Analysis

The InChI code for Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate is1S/C7H11ClO3/c1-4-11-6(10)7(2,3)5(8)9/h4H2,1-3H3 . The Canonical SMILES representation is CCOC(=O)C(C)(C)C(=O)Cl . Chemical Reactions Analysis

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate is involved in oxidative cross-coupling via dioxygen activation with indoles. It also participates in chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives. Furthermore, it serves as a precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .Physical And Chemical Properties Analysis

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate has a molecular weight of 178.61 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 178.0396719 g/mol . The topological polar surface area is 43.4 Ų . It has 11 heavy atoms .Applications De Recherche Scientifique

1. Synthesis of Indole Derivatives

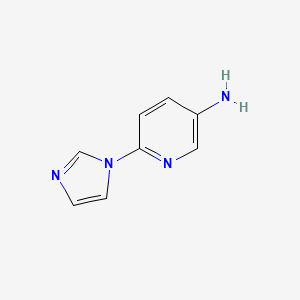

- Application Summary: Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

- Results or Outcomes: Indole derivatives have been found to be biologically active compounds useful for the treatment of various disorders in the human body, including cancer cells and microbes .

2. Synthesis of 2,2-Dimethylchromene Derivatives

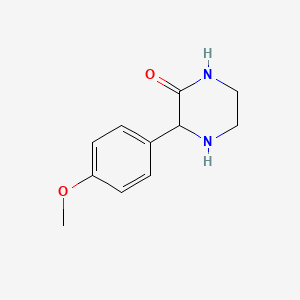

- Application Summary: Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate may be used in the synthesis of 2,2-dimethyl-2H-chromene derivatives, which are designed as agricultural antifungal agents .

- Results or Outcomes: The synthesized 2,2-dimethyl-2H-chromene derivatives were found to be potent and low-toxicity antifungal agents, providing a theoretical basis for their future application as botanical fungicides in agriculture .

Safety And Hazards

The safety information for Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate indicates that it has GHS05 and GHS07 pictograms. The signal word is “Danger”. The hazard statements include H302, H312, H314, and H332. The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P322, P330, P363, P405, and P501 .

Propriétés

IUPAC Name |

ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-4-11-6(10)7(2,3)5(8)9/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMSRVZREZMYNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441684 |

Source

|

| Record name | Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate | |

CAS RN |

64244-87-7 |

Source

|

| Record name | Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.